molecular formula C6H14O2 B075130 1-Propoxy-2-propanol CAS No. 1569-01-3

1-Propoxy-2-propanol

Cat. No. B075130
CAS RN: 1569-01-3
M. Wt: 118.17 g/mol
InChI Key: FENFUOGYJVOCRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Propoxy-2-propanol involves efficient and innovative methods. For instance, an efficient one-pot synthesis method of 2,3-epoxyl-1,3-diaryl-1-propanone directly from acetophenones and aromatic aldehydes under ultrasound irradiation has been developed. This method offers advantages such as mild conditions, shorter reaction time, and no requirement for toxic solvents (Ji-tai Li et al., 2010). Another research presented the synthesis of 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry, highlighting the optimal conditions for its production (Huang Guo-dong, 2005).

Molecular Structure Analysis

The molecular interactions and structure of 1-propoxy-2-propanol have been extensively studied, particularly in binary liquid mixtures with amines. These studies provide insights into the thermophysical and spectroscopic aspects of 1-propoxy-2-propanol, revealing strong hetero association among the components of liquid mixtures (G. Dubey & L. Dhingra, 2020).

Chemical Reactions and Properties

Research into the chemical reactions involving 1-propoxy-2-propanol and its analogs includes the study of their photodissociation dynamics, which provides valuable insights into their reaction mechanisms and energy distributions (Weidong Zhou et al., 2003). Another aspect of chemical properties is the catalytic deoxygenation of related compounds, illustrating the selective production of desired products (M. Schlaf et al., 2009).

Physical Properties Analysis

The study of binary liquid mixtures of 1-propoxy-2-propanol with amines provides a deep dive into its physical properties, including density, speed of sound, and viscosity, across different compositions and temperatures. This research highlights the significant role of 1-propoxy-2-propanol in modifying the thermodynamic properties of mixtures (G. Dubey & L. Dhingra, 2020).

Chemical Properties Analysis

The vibrational analysis and structural implications of hydrogen bonding in compounds related to 1-propoxy-2-propanol offer insights into their chemical properties. Studies using spectroscopy and molecular orbital calculations reveal the nature of intramolecular and intermolecular interactions, providing a comprehensive understanding of the compound's behavior in various environments (R. Fausto et al., 2000).

Scientific Research Applications

  • Molecular Interactions in Binary Liquid Mixtures :

    • A study of 1-propoxy-2-propanol with amines showed strong hetero association among the components, confirmed by thermodynamic properties calculated from density, speed of sound, and viscosity measurements. This indicates potential applications in understanding and designing liquid mixtures with specific properties (Dubey & Dhingra, 2020).
  • Photodissociation Dynamics :

    • Research on the 193.3-nm photodissociation dynamics of 1-propanol and 2-propanol revealed insights into primary H-atom production channels in ultraviolet photodissociation, which could inform studies in photochemistry and atmospheric sciences (Zhou, Yuan, & Zhang, 2003).
  • Isobaric Vapor-Liquid Equilibria :

    • A dynamic recirculation apparatus was used to study isobaric phase equilibria of binary 1-propoxy-2-propanol mixtures with water and alcohols at reduced pressure. This research provides valuable data for chemical engineering and process design (Ramsauer, Neueder, & Kunz, 2008).
  • Liquid-Phase Glycerol Hydrogenolysis :

    • A study investigated the conversion of glycerol into 1,2-propanediol using 2-propanol as a hydrogen source, providing insights into sustainable chemical processes and catalyst design (Gandarias et al., 2011).
  • Acoustic, Volumetric, Transport, and Spectral Studies :

    • Investigations into the binary mixtures of 1-tert-butoxy-2-propanol with alcohols through measured densities, speeds of sound, and viscosities offer important data for understanding molecular interactions in liquid mixtures (Dubey & Kaur, 2015).
  • Acute Toxicity and Primary Irritancy :

    • Research on the acute toxicity and primary irritancy of 1-propoxy-2-propanol highlights its potential hazards in industrial and laboratory settings, emphasizing the importance of safety measures (Ballantyne, Myers, & Losco, 1988).

Safety And Hazards

1-Propoxy-2-propanol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation . In the event of a fire, harmful products of combustion such as CO and CO2 may be produced . It is advised to keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-propoxypropan-2-ol
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InChI

InChI=1S/C6H14O2/c1-3-4-8-5-6(2)7/h6-7H,3-5H2,1-2H3
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InChI Key

FENFUOGYJVOCRY-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(C)O
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Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID5029217
Record name 1-Propoxy-2-propanol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of ether; Hygroscopic; [CHEMINFO]
Record name 2-Propanol, 1-propoxy-
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Boiling Point

150.2 °C
Record name 1-PROPOXY-2-PROPANOL
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Flash Point

48 °C (118 °F) - closed cup
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Solubility

Miscible with water
Record name 1-PROPOXY-2-PROPANOL
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Density

0.8886 g/cu cm at 20 °C
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Vapor Pressure

1.7 [mmHg], 2.2125 mm Hg at 25 °C
Record name 1-Propoxy-2-propanol
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Product Name

1-Propoxy-2-propanol

CAS RN

1569-01-3
Record name 1-Propoxy-2-propanol
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Synthesis routes and methods

Procedure details

Homogenous catalysts have a distinct advantage in that the application of mechanistic understanding can allow rational tuning of catalyst structure and reaction conditions to optimize activity, selectivity and lifetimes. Schlaf and coworkers have explored the reduction of terminal vicinal diols to n-alcohols using homogeneous Ru ionic hydrogenation catalysts and through these studies have provided insight into various factors that control deoxygenation selectivity. The use of diol models, which are less reactive than their polyol analogs, enabled kinetic analysis and more thorough characterization of product profiles. The most selective of the Ru hydrogenation catalysts was [Cp*Ru(CO)2(H2)][OTf], which achieved a 54% yield of 1-propanol in sulfolane solvent at 110° C. and 710 psi H2 using trifluoromethanesulfonic acid (HOTf) as the catalyst for the initial dehydration step. In addition to the 1-propanol hydrogenation product, the formation of several ether condensation products was observed, including significant yields of propylene glycol propyl ether (11%) and di-n-propyl ether (15%). The overall selectivity for reduction of the secondary hydroxyl group is 99%. The high regioselectivity of the ruthenium catalyst was impressive, but the catalyst is deactivated by water, which is a byproduct of the reaction. The active Ru dihydrogen complex is deprotonated by water to yield an inactive dimer. This catalyst decomposition makes it impractical for use with inherently wet glycerol from biodiesel production. Several ruthenium containing ionic hydrogenation catalysts with N-donor ligands have demonstrated greater solubility and stability in aqueous solution, however significant thermal decomposition and/or reduced selectivities were observed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
GP Dubey, L Dhingra - Journal of Molecular Liquids, 2020 - Elsevier
… ) of binary liquid mixtures containing 1-propoxy-2-propanol with amines namely dipropylamine, … The order of interaction of 1-propoxy-2-propanol with amines is confirmed by the order of …
Number of citations: 15 www.sciencedirect.com
B Ramsauer, R Neueder, W Kunz - Fluid phase equilibria, 2008 - Elsevier
… For 1-propoxy-2-propanol (PnP), studied in the present paper as an exemplary short-chain … Experimental vapour pressures of 1-propoxy-2-propanol over a wide temperature range are …
Number of citations: 38 www.sciencedirect.com
L Dhingra, GP Dubey - Journal of Solution Chemistry, 2023 - Springer
… for binary liquid mixtures of 1-propoxy-2-propanol with amines namely diisopropylamine, … molecules in binary mixtures of 1-propoxy-2-propanol with diisopropylamine and dibutylamine …
Number of citations: 0 link.springer.com
A Pal, R Gaba - Chinese Journal of Chemistry, 2007 - Wiley Online Library
… (OH)Me, propylene glycol monopropyl ether (1-propoxy-2-propanol), PrOCH2CH(OH)Me, … + 1-methoxy-2-propanol, and +1-propoxy-2-propanol, negative for the systems 2-butanol+1-…
Number of citations: 21 onlinelibrary.wiley.com
B Wang, M Rong, J Zhu, S Chen… - Journal of Chemical & …, 2017 - ACS Publications
… Isobaric vapour-liquid equilibria of binary 1-propoxy-2-propanol mixtures with water and alcohols at reduced pressure Fluid Phase Equilib. 2008, 272, 84– 92 DOI: 10.1016/j.fluid.…
Number of citations: 4 pubs.acs.org
SC Ku, IH Peng, CH Tu - Journal of Chemical & Engineering Data, 2001 - ACS Publications
… follow the order 1-methoxy-2-propanol >1-propoxy-2-propanol > 1-butoxy-2-propanol > … The V E values are very close between 1-propoxy-2-propanol and 1-butoxy-2-propanol and …
Number of citations: 49 pubs.acs.org
A Pal, R Gaba - Journal of Molecular Liquids, 2009 - Elsevier
… of propylene glycol monomethyl ether (1-methoxy-2-propanol), propylene glycol monoethyl ether (1-ethoxy-2-propanol), propylene glycol monopropyl ether (1-propoxy-2-propanol), …
Number of citations: 20 www.sciencedirect.com
B Ramsauer, MM Meier, R Neueder… - Acta Chim …, 2009 - acta-arhiv.chem-soc.si
… 1-propoxy-2-propanol (PnP) classified as a solvosurfactant11 was studied along with surfactants and hydrotropes in the solubility of hydrophobic dyes in water. In this context the …
Number of citations: 5 acta-arhiv.chem-soc.si
B Ballantyne, RC Myers, PE Losco - Veterinary and Human …, 1988 - europepmc.org
1-Propoxy-2-propanol, a widely used industrial chemical, was found to have acute peroral LD50 values in the rat of 4.92 ml/kg (males) and 2.83 ml/kg (females), with the signs of …
Number of citations: 4 europepmc.org
B Li, F Sun, X Mi, C Yang - Journal of Chemical & Engineering …, 2020 - ACS Publications
… Isobaric vapour-liquid equilibria of binary 1 propoxy-2-propanol mixtures with water … Isobaric vapour-liquid equilibria of binary 1 propoxy-2-propanol mixtures with water andalcohols at …
Number of citations: 2 pubs.acs.org

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